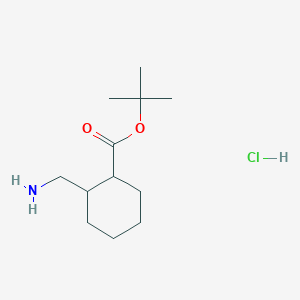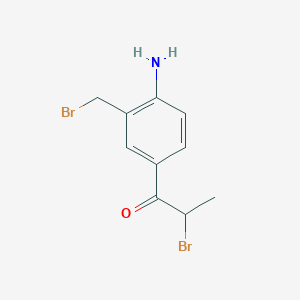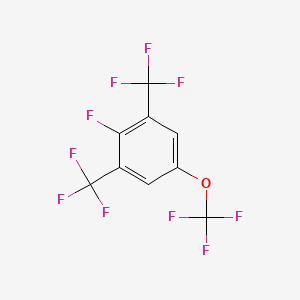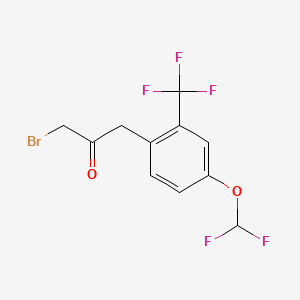
1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-(difluoromethoxy)-2-(trifluoromethyl)benzene with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process typically includes the preparation of the intermediate 4-(difluoromethoxy)-2-(trifluoromethyl)benzene, followed by bromination and subsequent purification steps to obtain the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, leading to the formation of new compounds.
Oxidation: The compound can undergo oxidation reactions, resulting in the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include substituted phenylpropan-2-ones with various functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The major product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The difluoromethoxy and trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-(4-methoxyphenyl)propan-2-one
- 1-Bromo-3-(4-trifluoromethylphenyl)propan-2-one
- 1-Bromo-3-(4-chlorophenyl)propan-2-one
Uniqueness
1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C11H8BrF5O2 |
|---|---|
Peso molecular |
347.08 g/mol |
Nombre IUPAC |
1-bromo-3-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8BrF5O2/c12-5-7(18)3-6-1-2-8(19-10(13)14)4-9(6)11(15,16)17/h1-2,4,10H,3,5H2 |
Clave InChI |
MDHWFLRIAZJWEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)C(F)(F)F)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



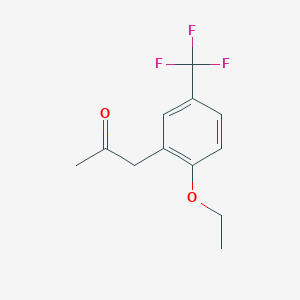
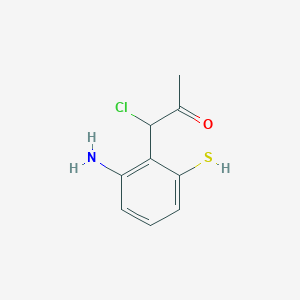
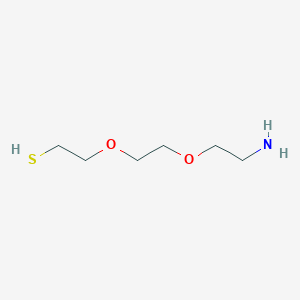

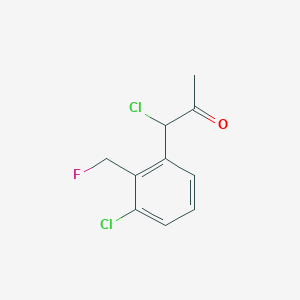
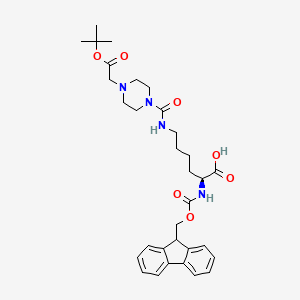
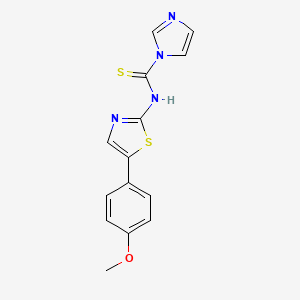

![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
